

3-Fluoro-4-methoxybenzoyl chloride IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoro-4-methoxybenzoyl chloride
Cat. No.:	B1306104

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-methoxybenzoyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-methoxybenzoyl chloride**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development. All quantitative data is presented in structured tables, and experimental procedures are described in detail. Additionally, logical workflows for its synthesis and application are visualized using diagrams. The IUPAC name for the compound is **3-Fluoro-4-methoxybenzoyl chloride**.^[1]

Chemical Properties and Identifiers

3-Fluoro-4-methoxybenzoyl chloride is a solid at room temperature and is sensitive to moisture.^[2] It is classified as a corrosive solid. Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-Fluoro-4-methoxybenzoyl chloride[1]
CAS Number	3907-15-1[1]
Molecular Formula	C ₈ H ₆ ClFO ₂ [1]
Molecular Weight	188.58 g/mol [1]
InChI Key	LOSBAHQDKBWMBY-UHFFFAOYSA-N[1]
SMILES	COCl=C(C=C(C=C1)C(=O)Cl)F[1]
Synonyms	4-(Chlorocarbonyl)-2-fluoroanisole, 3-Fluoro-p-anisoyl chloride[3]

Table 2: Physicochemical Properties

Property	Value
Physical Form	Solid[3]
Melting Point	68-71 °C[2]
Purity	Typically ≥97%
Storage Temperature	Room temperature, sealed in a dry environment[4]

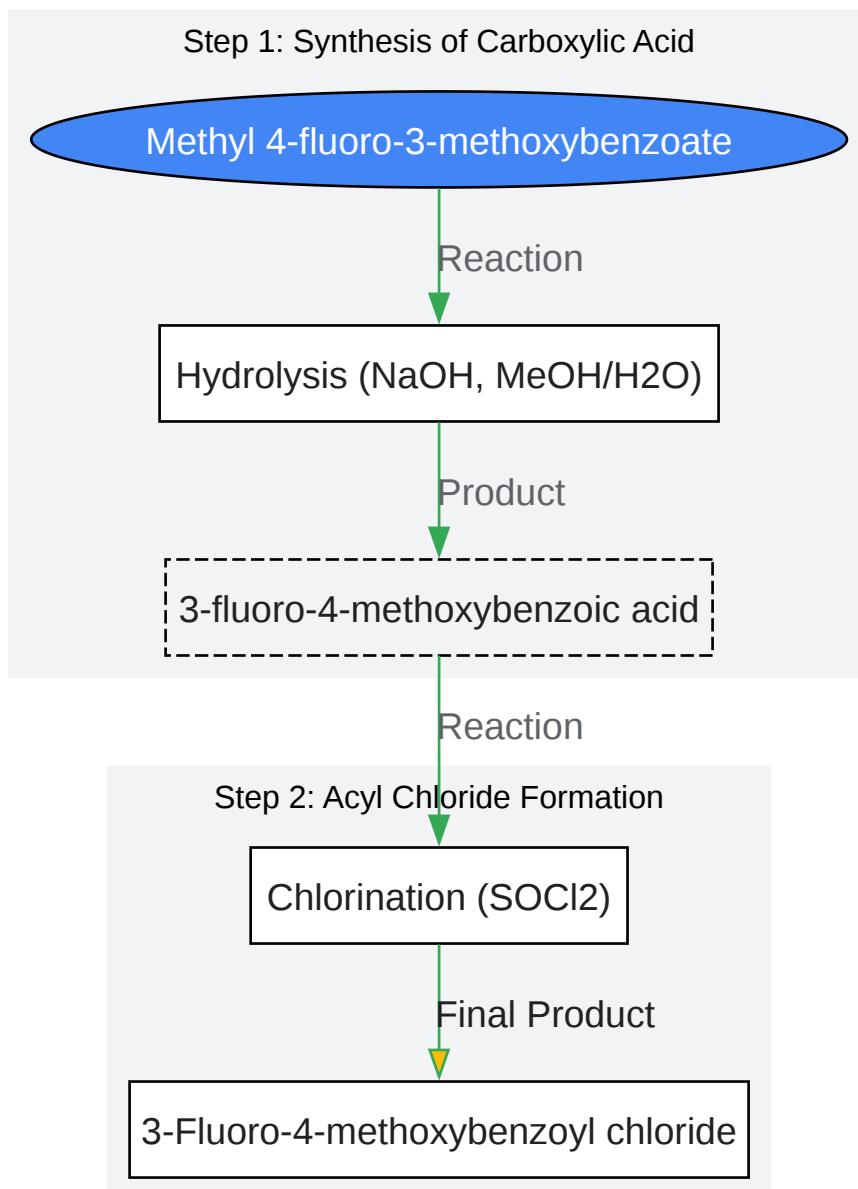
Synthesis of 3-Fluoro-4-methoxybenzoyl chloride

The synthesis of **3-Fluoro-4-methoxybenzoyl chloride** is typically a two-step process, starting from commercially available precursors. The first step involves the synthesis of the corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid, which is then converted to the acyl chloride. A scalable synthesis using a Fries rearrangement of 2-fluorophenyl acetate has also been reported.[[5](#)]

Experimental Protocol: Synthesis of 3-fluoro-4-methoxybenzoic acid

A common laboratory-scale synthesis involves the hydrolysis of a methyl ester precursor.

- Materials: Methyl 4-fluoro-3-methoxybenzoate, Methanol, Sodium Hydroxide, Water, 1N Hydrochloric Acid.
- Procedure:
 - Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).
 - Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL).
 - Stir the reaction mixture at room temperature for 4 hours.
 - After the reaction is complete, remove the solvent by distillation under reduced pressure.
 - Dissolve the residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution.
 - Collect the precipitated solid by filtration, wash with water (3 x 50 mL), and dry to yield 3-methoxy-4-fluorobenzoic acid as a white solid.

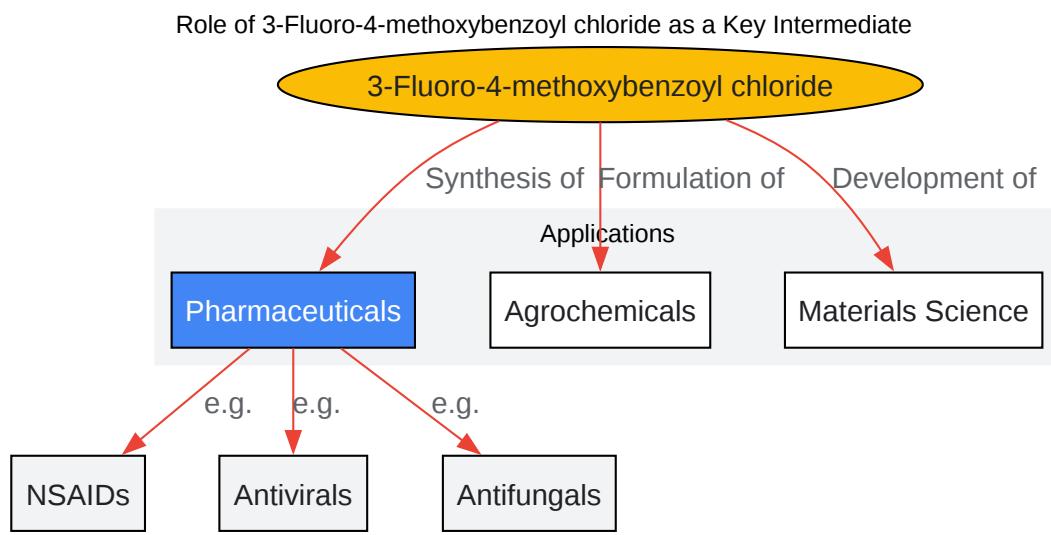

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxybenzoyl chloride

The conversion of the carboxylic acid to the benzoyl chloride is a standard procedure in organic chemistry.

- Materials: 3-fluoro-4-methoxybenzoic acid, Thionyl chloride (SOCl_2) or Oxalyl chloride, Anhydrous solvent (e.g., Dichloromethane), DMF (catalyst, if using oxalyl chloride).
- Procedure (using Thionyl Chloride):
 - To a flask containing 3-fluoro-4-methoxybenzoic acid, add an excess of thionyl chloride.
 - Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO_2) ceases.
 - After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

- The resulting residue is **3-Fluoro-4-methoxybenzoyl chloride**, which can be used directly or further purified by distillation or recrystallization.

Synthesis Workflow of 3-Fluoro-4-methoxybenzoyl chloride


[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Fluoro-4-methoxybenzoyl chloride**.

Applications in Research and Development

3-Fluoro-4-methoxybenzoyl chloride is a valuable building block in the synthesis of complex organic molecules. Its applications span various fields, most notably in the development of pharmaceuticals and agrochemicals.

- **Pharmaceutical Synthesis:** This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its precursor, 3-Fluoro-4-methoxybenzoic acid, is particularly noted for its role in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).^[6] The unique substitution pattern of the aromatic ring, with both a fluorine atom and a methoxy group, allows for precise modifications to the final drug molecule, influencing its pharmacological properties. Derivatives have also been explored for the development of antiviral and antifungal agents.^[6]
- **Agrochemical Development:** In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced efficacy.
- **Materials Science:** It also finds applications in materials science, where it can be used in the development of specialty polymers and coatings.

[Click to download full resolution via product page](#)

Caption: Applications of **3-Fluoro-4-methoxybenzoyl chloride**.

Spectroscopic Characterization

While experimental spectra for **3-Fluoro-4-methoxybenzoyl chloride** are not widely available in public databases, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds. These predictions are valuable for researchers in confirming the identity and purity of the synthesized compound.

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks/Signals
¹ H NMR	- Aromatic protons (multiple signals, likely complex multiplets due to F-H coupling). - Methoxy protons (singlet, ~3.9 ppm).
¹³ C NMR	- Carbonyl carbon (~165-170 ppm). - Aromatic carbons (multiple signals, with C-F coupling observed). - Methoxy carbon (~56 ppm).
IR Spectroscopy	- Strong C=O stretch (acyl chloride) (~1750-1800 cm ⁻¹). - C-O-C stretch (~1250 cm ⁻¹). - C-F stretch (~1100-1200 cm ⁻¹). - Aromatic C-H and C=C stretches.
Mass Spectrometry	- Molecular ion peak (M ⁺) at m/z ≈ 188 (with an M+2 peak due to the ³⁷ Cl isotope). - Fragmentation pattern likely showing loss of Cl radical (M-35) and CO (M-28).

Safety Information

3-Fluoro-4-methoxybenzoyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed and may cause respiratory irritation.[\[1\]](#)
- Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust or fumes. In case of contact, rinse immediately and seek medical attention.

Conclusion

3-Fluoro-4-methoxybenzoyl chloride is a versatile and important chemical intermediate with significant applications in drug discovery and other areas of chemical synthesis. Its straightforward synthesis and unique structural features make it a valuable building block for creating novel molecules with desired properties. This guide provides essential technical

information for researchers and professionals working with this compound, from its synthesis and characterization to its key applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 4. 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [3-Fluoro-4-methoxybenzoyl chloride IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306104#3-fluoro-4-methoxybenzoyl-chloride-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com